molecular formula C18H18FN5O3S B11465956 2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B11465956
M. Wt: 403.4 g/mol
InChI Key: GARVBVVVDXNAJX-UHFFFAOYSA-N
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Description

2-{[8-(4-Fluorophenyl)-4-oxo-3H,4H-pyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound that features a pyrazolo[1,5-a][1,3,5]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[8-(4-fluorophenyl)-4-oxo-3H,4H-pyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps. The process begins with the preparation of the pyrazolo[1,5-a][1,3,5]triazin-2-yl core, followed by the introduction of the fluorophenyl group and the oxolan-2-ylmethyl acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-{[8-(4-Fluorophenyl)-4-oxo-3H,4H-pyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-{[8-(4-Fluorophenyl)-4-oxo-3H,4H-pyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[8-(4-fluorophenyl)-4-oxo-3H,4H-pyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluorophenyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
  • 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide

Uniqueness

2-{[8-(4-Fluorophenyl)-4-oxo-3H,4H-pyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is unique due to its specific structural features, such as the pyrazolo[1,5-a][1,3,5]triazin-2-yl core and the combination of fluorophenyl and oxolan-2-ylmethyl acetamide groups. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C18H18FN5O3S

Molecular Weight

403.4 g/mol

IUPAC Name

2-[[8-(4-fluorophenyl)-4-oxo-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C18H18FN5O3S/c19-12-5-3-11(4-6-12)14-9-21-24-16(14)22-17(23-18(24)26)28-10-15(25)20-8-13-2-1-7-27-13/h3-6,9,13H,1-2,7-8,10H2,(H,20,25)(H,22,23,26)

InChI Key

GARVBVVVDXNAJX-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=C(C=NN3C(=O)N2)C4=CC=C(C=C4)F

Origin of Product

United States

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